6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c15-14(16,17)9-6-11(8-4-2-1-3-5-8)19-13-12(9)10(18)7-20-13/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAAJLBJRTUSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione derivative. The final thienopyridine derivative is obtained by reacting the pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine, including 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. For instance, a study reported that certain derivatives showed significant cytotoxicity at concentrations as low as 5 μg/ml, although their efficacy was lower than that of established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, thus facilitating better interaction with biological targets .
Antimicrobial Properties
Antifungal Activity
this compound has also been evaluated for its antifungal properties. Studies have shown that it exhibits effective antifungal activity against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to or exceeding those of conventional antifungal agents like tebuconazole at specific concentrations (50 μg/ml) .
Insecticidal Activity
In addition to antifungal properties, this compound has demonstrated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. Although the insecticidal potency was lower than that of leading insecticides like chlorantraniliprole, it still represents a potential candidate for developing new agrochemical products aimed at pest control .
Research Applications
Biochemical Research
The compound serves as a valuable research tool in biochemical studies focused on enzyme inhibition and receptor modulation. Its structural characteristics allow for the investigation of interactions with various biological targets, particularly in pain management therapies where TRPV1 receptor antagonism has been noted.
Mechanism of Action
The mechanism of action of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and thienopyridine core contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparison of 5a–5d Derivatives
Key Findings :
- Larger substituents (e.g., cyclohexyl in 5d) correlate with reduced yields due to steric hindrance during cyclization .
- The trifluoromethyl group at position 4 stabilizes the aromatic system, as evidenced by consistent ¹³C NMR signals (δ ~123 ppm for CF₃) .
Sulfinyl Derivatives with Enhanced Bioactivity
Sulfinyl-substituted analogs, such as 2-(pentylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine (12d), demonstrate improved binding to targets like 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Table 2: Sulfinyl Derivatives and Their Bioactivity
| Compound | Sulfinyl Group | IC₅₀ (μM) | Ki (μM) |
|---|---|---|---|
| 12d | Pentylsulfinyl | 2.2 | 0.1 |
| 12t | Butylsulfinyl | 1.8 | 0.07 |
Key Findings :
- The sulfinyl group enhances hydrogen bonding with enzymatic targets, improving inhibitory potency (e.g., 12t: Ki = 0.07 μM) .
- In contrast, 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine lacks direct sulfinyl-mediated interactions, suggesting divergent therapeutic applications .
Ester/Carbonate Derivatives with Improved Solubility
Thieno[2,3-b]pyridines with ester or carbonate prodrug moieties (e.g., methyl carbonate derivatives) exhibit enhanced aqueous solubility and anti-proliferative activity.
Table 3: Anti-Proliferative Activity of Ester/Carbonate Derivatives
| Compound | Substituent | Solubility (mg/mL) | IC₅₀ (HCT-116, μM) |
|---|---|---|---|
| A | Methyl carbonate | 12.4 | 0.9 |
| B | Ethyl ester | 9.8 | 1.2 |
Key Findings :
- Ester/carbonate groups disrupt crystal packing, enhancing cellular penetration .
- The trifluoromethyl group in this compound may limit solubility compared to these derivatives, necessitating formulation optimization .
Morpholine-Carbonyl Derivatives
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (CAS 352024-83-0) incorporates a morpholine ring, improving solubility in polar solvents like DMSO and methanol .
Key Findings :
- The morpholine group increases molecular weight (291.36 vs. 294.30 for the target compound) but enhances solubility in DMSO, a feature absent in the less polar trifluoromethyl-containing compound .
Biological Activity
6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine (CAS Number: 104960-56-7) is a heterocyclic compound with significant biological activity. Its structure incorporates a trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, therapeutic potential, and specific case studies highlighting its efficacy against various biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 338.304 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 159°C |
| Boiling Point | 245°C at 760 mmHg |
| Density | 1.373 g/cm³ |
| Flash Point | 102°C |
| LogP | 4.8437 |
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, in vitro studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Cytotoxicity : A study evaluated the cytotoxic effects of thieno[2,3-b]pyridine derivatives on breast cancer cell lines (MCF7). The results indicated that some derivatives exhibited submicromolar cytotoxicity, suggesting a strong potential for therapeutic applications in oncology .
- Mechanism of Action : Molecular docking studies revealed that the trifluoromethyl group facilitates strong interactions with enzyme targets, enhancing the biological activity of these compounds. This includes inhibition of key signaling pathways involved in cancer progression, such as the PI3K-Akt-mTOR pathway .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : Inhibitory effects against COX enzymes have been reported, which are crucial in inflammation and pain pathways. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance this activity .
- Cholinesterases : Compounds related to thieno[2,3-b]pyridine have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Study on Anticancer Activity
In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various thieno[2,3-b]pyridine derivatives and assessed their anticancer properties against MCF7 cells. The study concluded that specific substitutions on the thieno ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
In Vivo Studies
In vivo experiments demonstrated that certain derivatives effectively inhibited tumor growth in animal models. For instance, one derivative was shown to significantly reduce tumor size in colorectal cancer models by targeting multiple signaling pathways involved in tumorigenesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine, and how do reaction parameters affect yield?
- Methodology : A two-step approach is often utilized:
Core Formation : Cyclocondensation of substituted pyridine precursors with sulfur-containing reagents under reflux (e.g., DMF, 90°C) to form the thienopyridine scaffold.
Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysts or Pd-mediated coupling).
- Critical Parameters : Temperature (≥90°C for ammonia-mediated amination), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (e.g., 5:1 ammonia-to-substrate ratio ensures complete substitution) .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data inconsistencies be addressed?
- Key Techniques :
- NMR : NMR detects aromatic protons (δ 6.75–7.45 ppm for thienopyridine systems) and amine protons (δ ~6.75 ppm, broad singlet). NMR identifies trifluoromethyl groups (δ -60 to -70 ppm) .
- IR : C≡N (1656 cm) and N-H (3339–3445 cm) stretches confirm functional groups .
- Resolving Discrepancies :
- Use deuterated solvents (e.g., DMSO-d) to avoid solvent shifts.
- Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography (as in ) to resolve ambiguous peaks .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability while minimizing byproducts?
- Challenges : Exothermic reactions during trifluoromethylation and low yields in cross-coupling steps.
- Solutions :
- Catalyst Screening : Test Pd/C or Ni catalysts for improved coupling efficiency.
- Flow Chemistry : Continuous flow systems reduce thermal degradation and enhance reproducibility .
- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity to >95% .
Q. What mechanistic insights explain the biological activity of this compound, particularly in antimicrobial assays?
- Hypothesized Mechanism : The trifluoromethyl group enhances lipophilicity, promoting membrane penetration in bacterial/fungal cells. Thienopyridine cores disrupt enzyme function (e.g., dihydrofolate reductase inhibition) .
- Validation Strategies :
- Enzyme Assays : Measure IC against target enzymes (e.g., DHFR).
- Molecular Docking : Simulate binding interactions with proteins (e.g., PDB: 59R) to identify key residues .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in further derivatization?
- Electronic Impact : The -CF group is strongly electron-withdrawing, activating the pyridine ring for electrophilic substitution at the 2- and 6-positions.
- Derivatization Examples :
- Suzuki Coupling : React with arylboronic acids to introduce phenyl groups (as in ).
- Reductive Amination : Modify the amine group using aldehydes/ketones under H (1 atm) with Pd/C .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Root Causes : Variability in assay conditions (e.g., bacterial strains, solvent carriers).
- Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
